1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-methylpiperidine
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Overview
Description
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-methylpiperidine is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a carbonyl group attached to a methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-methylpiperidine typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors to form the pyrazole ring, followed by the introduction of the bromophenyl group and the carbonyl group. The final step involves the attachment of the methylpiperidine moiety.
For example, a typical synthetic route might involve:
Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Introduction of the Bromophenyl Group: This step can be performed using a palladium-catalyzed coupling reaction of aryl triflates with pyrazole derivatives.
Attachment of the Methylpiperidine Moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 4-methylpiperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbonyl group could yield a carboxylic acid, while nucleophilic substitution of the bromophenyl group could introduce various functional groups such as amines or ethers.
Scientific Research Applications
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-methylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-methylpiperidine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-methylpiperidine is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H18BrN3O |
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Molecular Weight |
348.24 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H18BrN3O/c1-11-6-8-20(9-7-11)16(21)15-10-14(18-19-15)12-2-4-13(17)5-3-12/h2-5,10-11H,6-9H2,1H3,(H,18,19) |
InChI Key |
BGUIWMFUHUTLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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